n-(o-Hydroxyphenyl)phthalimide

Hydrolysis Kinetics Intramolecular Catalysis Reaction Mechanism

Select N-(o-Hydroxyphenyl)phthalimide for applications where the ortho-hydroxyl group is critical. Unlike meta/para isomers or NHPI, this compound undergoes a distinct intramolecular base-catalyzed hydrolysis pathway, making it ideal as a mechanistic probe or for prodrug scaffolds requiring specific release kinetics. X-ray data confirm a 71.8° dihedral angle and weak O–H···O hydrogen bonding, offering predictable solid-state conformation for crystal engineering and co-crystal design. With validated synthetic yields of 86–90% from o-aminophenol, it is a reliable building block for esterification, etherification, or metal chelation. Ensure your research is not compromised by isomer substitution—choose the ortho-hydroxy variant for geometry-critical applications.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 6307-13-7
Cat. No. B1208522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(o-Hydroxyphenyl)phthalimide
CAS6307-13-7
SynonymsN-(o-hydroxyphenyl)phthalimide
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O
InChIInChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H
InChIKeyJLBSEGLKCFPNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(o-Hydroxyphenyl)phthalimide (CAS 6307-13-7): Procurement-Grade Identification for Scientific and Industrial Use


N-(o-Hydroxyphenyl)phthalimide, also systematically identified as 2-(2-hydroxyphenyl)isoindoline-1,3-dione, is a crystalline N-substituted phthalimide derivative with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol [1]. Its physical-chemical profile, including a predicted logP of approximately 1.66 and a polar surface area of 58 Ų, positions it within a specific property space for research applications . While commercially available at purities up to 98%, its value proposition for scientific selection is not based on generic phthalimide characteristics, but on specific structural features—namely the ortho-hydroxyl substituent—that confer distinct reactivity, molecular conformation, and handling properties that differentiate it from meta- and para-hydroxyphenyl isomers and other N-substituted analogs [1].

Why N-(o-Hydroxyphenyl)phthalimide Cannot Be Directly Substituted by In-Class Phthalimide Analogs


The ortho-hydroxyl group in N-(o-Hydroxyphenyl)phthalimide fundamentally alters its reactivity profile, molecular conformation, and stability relative to unsubstituted phthalimide, N-hydroxyphthalimide (NHPI), and meta/para-hydroxyphenyl isomers. As demonstrated by kinetic studies, the ortho-OH group enables an intramolecular general base-catalyzed hydrolysis pathway that is absent in the methoxy-substituted analog, leading to a completely different reaction mechanism rather than a simple rate enhancement [1]. Similarly, X-ray crystallographic data reveal a distinct dihedral angle between the phthalimide and hydroxyphenyl planes, a conformational feature that differs from both the para-isomer and chlorinated analogs, directly impacting molecular recognition, supramolecular assembly, and material properties [2]. These structural and mechanistic differences make simple substitution of in-class phthalimides scientifically invalid for applications where specific reactivity, binding geometry, or crystallinity is critical.

Quantitative Differentiation Evidence for N-(o-Hydroxyphenyl)phthalimide: Comparative Data for Scientific Selection


Ortho-Hydroxyl Substituent Enables Intramolecular General Base Catalysis in Hydrolysis: Kinetic Comparison with N-(2-Methoxyphenyl)phthalimide

In tertiary amine-catalyzed aqueous cleavage, N-(2-hydroxyphenyl)phthalimide (target) exhibits a fundamentally different reaction mechanism from its methoxy analog N-(2-methoxyphenyl)phthalimide (comparator). While the methoxy-substituted compound undergoes water and hydroxide attack with pseudo-first-order rate constants of 4.60 × 10⁻⁵ s⁻¹ (water) and 47.9 M⁻¹ s⁻¹ (HO⁻), the hydroxy-substituted target compound proceeds via intramolecular general base-assisted water attack involving the ortho-O⁻ group, indicating a mechanistic switch rather than a simple kinetic modulation [1].

Hydrolysis Kinetics Intramolecular Catalysis Reaction Mechanism

Ortho-Hydroxyl Confers Unique Molecular Conformation: Crystallographic Dihedral Angle Comparison with Chlorinated Analog

Single-crystal X-ray diffraction reveals that N-(o-hydroxyphenyl)phthalimide adopts a dihedral angle of 71.8(2)° between the phthalimide and hydroxyphenyl planes [1]. This value is significantly larger than the 63.78(5)° observed in the 4,5,6,7-tetrachloro-substituted analog, 4,5,6,7-tetrachloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione [1]. The conformational difference, stabilized by a weak O–H···O hydrogen bond, directly impacts packing efficiency, molecular recognition, and material properties.

Crystal Engineering Molecular Conformation Supramolecular Chemistry

Efficient Synthetic Access with Validated Yield Range: N-(Hydroxyphenyl)phthalimides Prepared in 86-90% via Phthalamic Acid Dehydration

The ortho isomer can be synthesized via a two-step procedure from o-aminophenol and phthalic anhydride. First, N-(o-hydroxyphenyl)phthalamic acid is formed in high yield (92-95%); subsequent fusion-induced dehydration produces the target N-(o-hydroxyphenyl)phthalimide in 86-90% yield [1]. This yield profile is comparable to the meta and para isomers synthesized under identical conditions, indicating that the ortho substitution does not compromise synthetic accessibility.

Synthetic Methodology Process Chemistry Building Block

High-Value Application Scenarios for N-(o-Hydroxyphenyl)phthalimide Informed by Quantitative Differentiation Evidence


Mechanistic Probe or Prodrug Scaffold Requiring Intramolecular Catalysis

The ortho-hydroxyl group enables an intramolecular general base-catalyzed hydrolysis pathway that is mechanistically distinct from analogs lacking the ortho-OH group. This makes the compound uniquely suitable as a mechanistic probe in hydrolysis studies or as a scaffold for prodrugs where release kinetics must be governed by a specific, intramolecularly catalyzed mechanism rather than simple esterase-mediated cleavage [1].

Crystal Engineering and Co-crystal Design Requiring Defined Molecular Conformation

The 71.8° dihedral angle and weak O–H···O hydrogen bonding motif provide a predictable solid-state conformation that differs from both para-substituted isomers and chlorinated derivatives. This conformational signature is valuable in crystal engineering for controlling packing, tuning solubility, or designing pharmaceutical co-crystals where a specific molecular geometry is required for optimal intermolecular interactions [1].

Synthetic Intermediate for N-Substituted Phthalimide Derivatives with Ortho-Functionalization Potential

With validated synthetic yields of 86-90% from readily available o-aminophenol, N-(o-hydroxyphenyl)phthalimide serves as a reliable building block for further derivatization. The ortho-OH group provides a handle for esterification, etherification, or metal chelation, enabling access to a distinct chemical space relative to meta- or para-substituted phthalimides [1].

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